(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position. The Z-configuration of the imine group (C=N) is critical for its stereochemical stability and biological interactions. This compound is synthesized via multi-step reactions, typically involving condensation of substituted benzothiazoles with activated esters under reflux conditions, as seen in analogous syntheses of benzothiazole derivatives . Its structural complexity and functional groups make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors reliant on hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S/c1-29-12-7-8-15-16(9-12)31-21(23(15)11-18(26)30-2)22-17(25)10-24-19(27)13-5-3-4-6-14(13)20(24)28/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTUCUYVSPXUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various biological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃N₃O₅S |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 565471-90-1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Dioxoisoindoline Core : The initial step involves the synthesis of the 1,3-dioxoisoindoline structure through a condensation reaction.
- Acetylation : The dioxoisoindoline is then acetylated to introduce the acetyl group.
- Formation of the Thiazole Ring : A thiazole ring is constructed through cyclization reactions involving appropriate thioketones and aldehydes.
- Final Coupling Reaction : The final step involves coupling the thiazole derivative with methyl acetate to yield the target compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the dioxoisoindoline moiety have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory properties of related compounds. For example, compounds derived from benzothiazoles have demonstrated significant inhibition of pro-inflammatory cytokines and mediators in carrageenan-induced paw edema tests . The mechanism appears to involve modulation of signaling pathways associated with inflammation.
Antibacterial Activity
Compounds structurally related to this compound have also been tested for antibacterial properties. Some derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus, indicating potential as antibacterial agents .
Study on Cytotoxicity
A study focused on a series of compounds similar to this compound tested their cytotoxicity against twelve human cancer cell lines. The results showed that certain derivatives had comparable potency to established chemotherapeutics like cisplatin .
Anti-inflammatory Evaluation
In a detailed evaluation, a derivative was identified as having an anti-inflammatory activity index of 53.41%, demonstrating its efficacy in reducing inflammation markers in animal models .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Analysis :
- Electron-withdrawing vs. Electron-donating Groups: The target compound’s 1,3-dioxoisoindolin-2-yl acetyl group increases electrophilicity compared to the amino group in ’s compound, which facilitates hydrogen bonding . This difference may influence reactivity in nucleophilic environments.
- Solubility and Bioavailability : The sulfamoyl group in ’s compound improves water solubility, whereas the target compound’s methoxy and dioxoisoindolinyl groups may reduce solubility but enhance membrane permeability .
Analysis :
- The target compound’s synthesis likely follows a pathway similar to and , leveraging reflux conditions in polar aprotic solvents to facilitate imine formation and esterification.
- highlights the importance of pH control during alkolysis, a factor less critical in the target compound’s synthesis but relevant for avoiding side reactions .
Spectroscopic and Crystallographic Data
Table 3: Analytical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
